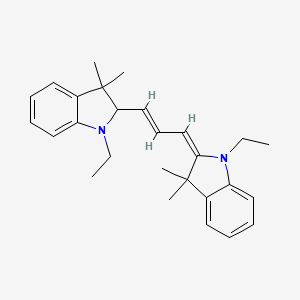
Dihydro Astrophloxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Dihydro Astrophloxine” is a chemical compound with the molecular formula C27H34N2 and a molecular weight of 386.57200 . It is also known by the name (2E)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethyl-2H-indol-2-yl)prop-2-enylidene]-3,3-dimethylindole .
Synthesis Analysis
The synthesis of “Dihydro Astrophloxine” involves a reaction with sodium tetrahydroborate in methanol under an inert atmosphere . The yield of this reaction is approximately 97% .
Molecular Structure Analysis
“Dihydro Astrophloxine” has a complex molecular structure that includes a total of 66 bonds, comprising 32 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, and 2 tertiary amines (aromatic) .
科学的研究の応用
Astrocyte Research and Its Applications
Astrocytes, star-shaped glial cells in the brain and spinal cord, play crucial roles in the nervous system, including support of neuronal function, regulation of neurotransmitter levels, and maintenance of the blood-brain barrier. Research into astrocytes has profound implications for understanding brain health, disease mechanisms, and therapeutic targets.
Gene Expression and Hormonal Regulation
Astrocytes mediate the action of thyroid hormones in the brain, influencing other neural cells through the production and action of triiodothyronine (T3) from thyroxine. Research has shown that T3 significantly changes the expression of genes in astrocytes, affecting pathways like Wnt and Notch, which are critical for brain development and function (B. Morte, Pilar Gil-Ibáñez, J. Bernal, 2018).
Metabolic Interactions and Neuroprotection
Astrocytes are involved in metabolic processes critical for neuronal health, including glutamate regulation and energy supply. They express enzymes and transporters essential for thyroid hormone action and metabolism, indicating a complex interaction with neuronal cells that impacts brain metabolism and function. The active metabolism of thyroxine (T4) to triiodothyronine (T3) within astrocytes underscores their role in brain energy metabolism and neuroprotection (F. Courtin, F. Chantoux, J. Francon, 1986).
Neuroinflammation and Injury Response
Astrocytes play a key role in the brain's response to injury and in neuroinflammatory processes. They can undergo transformation to a pro-inflammatory state, contributing to the brain's defense mechanisms but also to pathological conditions. Research into astrocyte response to stimuli like lipopolysaccharide (LPS) has shed light on their role in neuroinflammation and the potential for targeting astrocytes in treating brain injuries and diseases (P. García-Nogales et al., 1999).
Synaptic Function and Plasticity
Astrocytes contribute to synaptic function and plasticity, affecting learning and memory. They are involved in the uptake and recycling of neurotransmitters, modulating synaptic strength and efficacy. Research demonstrates that astrocytes can regulate excitatory synaptic transmission by controlling glutamate transport, which directly influences synaptic glutamate levels and neural circuitry function (U. Pannasch et al., 2014).
特性
IUPAC Name |
(2E)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethyl-2H-indol-2-yl)prop-2-enylidene]-3,3-dimethylindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2/c1-7-28-22-16-11-9-14-20(22)26(3,4)24(28)18-13-19-25-27(5,6)21-15-10-12-17-23(21)29(25)8-2/h9-19,24H,7-8H2,1-6H3/b18-13+,25-19+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCNORCLQFTDDF-KFTWTFIKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(C2=CC=CC=C21)(C)C)C=CC=C3C(C4=CC=CC=C4N3CC)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(C(C2=CC=CC=C21)(C)C)/C=C/C=C/3\C(C4=CC=CC=C4N3CC)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30658053 |
Source


|
| Record name | 1-Ethyl-2-[(1E,3E)-3-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro Astrophloxine | |
CAS RN |
1132970-43-4 |
Source


|
| Record name | 1-Ethyl-2-[(1E,3E)-3-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

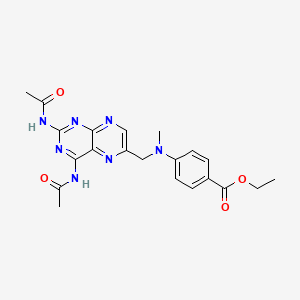
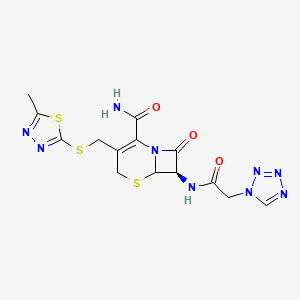
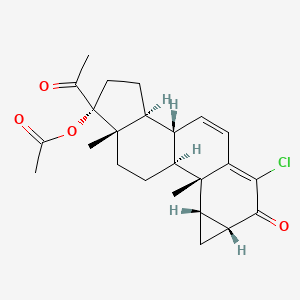

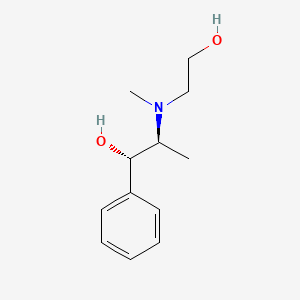
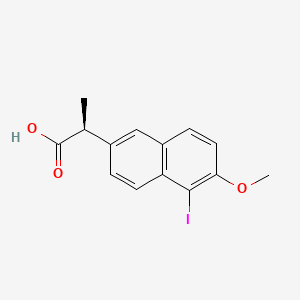
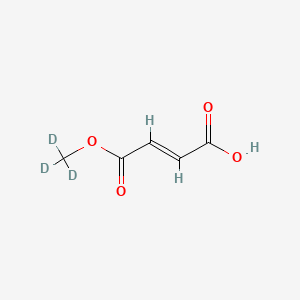
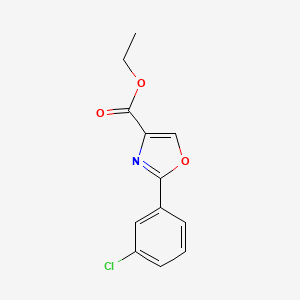
![3-Azatricyclo[3.2.2.0~1,5~]nonane](/img/structure/B589380.png)